4-Bromo-1-(3-chlorophenyl)-1H-pyrazole is a pyrazole derivative characterized by the presence of a bromine atom at the 4-position and a chlorophenyl group at the 1-position of the pyrazole ring. This compound is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents due to its biological activity.
This compound falls under the category of heterocyclic compounds, specifically pyrazoles, which are five-membered rings containing two adjacent nitrogen atoms. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.
The synthesis of 4-Bromo-1-(3-chlorophenyl)-1H-pyrazole typically involves several key steps:
One common method involves the reaction of a substituted pyrazole with bromine in a suitable solvent under controlled conditions to yield the desired bromo derivative. The reaction conditions—temperature, solvent choice, and reaction time—are critical for optimizing yield and purity .
The molecular formula of 4-Bromo-1-(3-chlorophenyl)-1H-pyrazole is . Its structure features:
The compound's molecular weight is approximately 233.52 g/mol. Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide insights into its structural characteristics and confirm its identity .
4-Bromo-1-(3-chlorophenyl)-1H-pyrazole can participate in several chemical reactions:
For example, using a palladium catalyst in a coupling reaction with aryl halides can yield various substituted pyrazoles with high efficiency and selectivity .
The mechanism of action for compounds like 4-Bromo-1-(3-chlorophenyl)-1H-pyrazole often involves interactions at the molecular level with biological targets such as enzymes or receptors. The presence of halogen atoms can influence the lipophilicity and reactivity of the compound, affecting its biological activity.
Studies have shown that similar pyrazole derivatives exhibit inhibitory effects on specific enzymes linked to inflammatory processes, suggesting potential therapeutic applications in treating conditions such as arthritis or cancer .
Relevant data regarding these properties can be found in chemical databases like PubChem and supplier catalogs .
Scientific Uses
The applications of 4-Bromo-1-(3-chlorophenyl)-1H-pyrazole extend into various fields:
Regioselectivity is paramount in constructing the pyrazole core of 4-bromo-1-(3-chlorophenyl)-1H-pyrazole. The predominant approach employs cyclocondensation reactions between 3-chlorophenylhydrazine hydrochloride and 1,3-dicarbonyl precursors. Ethyl acetoacetate serves as a versatile substrate, where controlled reaction kinetics favor the formation of the 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-ol intermediate. This regioselectivity arises from the preferential nucleophilic attack of the hydrazine nitrogen at the less sterically hindered carbonyl carbon, followed by dehydration [7] [9].
Alternative pathways utilize α,β-unsaturated ketones under acidic catalysis. For example, refluxing (3-chlorophenyl)hydrazine hydrochloride with chalcone derivatives in methanol/water with HCl yields 4,5-dihydro-1H-pyrazole intermediates, which undergo subsequent oxidative aromatization. This method achieves regioselectivity >90% when electron-withdrawing groups (e.g., -Cl) are positioned meta on the phenylhydrazine ring, directing nucleophilic addition away from steric congestion [8].
Table 1: Regioselective Pyrazole Ring Formation Methods
Precursor | Conditions | Intermediate | Regioselectivity |
---|---|---|---|
Ethyl acetoacetate | EtOH, Δ, 6h | 1-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5-ol | >95% |
Chalcone derivative | MeOH/H₂O, HCl, reflux, 3h | 4,5-Dihydro-1H-pyrazole | 85-90% |
1,3-Cyclohexanedione | AcOH, Δ, 4h | 2,3-Tetramethylene-4,5-dihydro-1H-pyrazole | 88% |
Halogen introduction occurs via two strategic approaches: direct electrophilic bromination of pre-formed pyrazoles and utilization of pre-halogenated building blocks. For bromination at C4, electrophilic agents like bromine (Br₂) in acetic acid or N-bromosuccinimide (NBS) in chloroform are employed. The reaction exhibits high regioselectivity due to the electron-donating effect of the 1-(3-chlorophenyl) group, activating the C4 position. Optimized conditions (0°C, stoichiometric Br₂) achieve 85–92% conversion with minimal dihalogenation byproducts [3] [6].
Chlorine is typically installed prior to pyrazole ring closure using 3-chlorophenylhydrazine hydrochloride as the synthon. This reagent’s commercial availability and stability simplify synthesis. For advanced intermediates requiring late-stage chlorination, metal-assisted cross-coupling (e.g., Pd-catalyzed Buchwald-Hartwig amination of bromopyrazoles with chloroanilines) is viable but less atom-economical [5] [9].
Key considerations for halogenation:
Microwave irradiation significantly accelerates key steps in the synthesis. Cyclocondensation under microwave conditions (120°C, DMF, 30 min) reduces reaction times from hours to minutes while maintaining yields >90%. Similarly, Suzuki-Miyaura cross-coupling of 4-bromo-1-(3-chlorophenyl)-1H-pyrazole with arylboronic acids employs Pd(PPh₃)₄ catalyst and K₂CO₃ base under microwave irradiation (150°C, 15 min), achieving near-quantitative conversion. This method enables rapid diversification for structure-activity relationship studies [7] [9].
Catalytic systems are crucial for functionalization:
Table 2: Microwave vs. Conventional Thermal Conditions
Reaction Type | Conventional Conditions | Microwave Conditions | Yield Increase |
---|---|---|---|
Pyrazole cyclization | 6h reflux, EtOH | 30 min, 120°C, DMF | +15% |
Suzuki coupling (C4) | 12h, 80°C, Pd(PPh₃)₄ | 15 min, 150°C, Pd(OAc)₂/XPhos | +22% |
N-Arylation | 24h, 100°C, CuI/phenanthroline | 45 min, 130°C, CuI/trans-N,N′-DMEDA | +18% |
Yield optimization hinges on intermediate stabilization and chromatography minimization. The bromination intermediate 4-bromo-1-(3-chlorophenyl)-1H-pyrazole-3-ol is prone to oxidation; stabilization is achieved via O-methylation before bromination or immediate in situ reduction with Na₂S₂O₃ quenches [5]. Crystallization is favored over silica gel chromatography for large-scale purification due to the compound’s crystalline nature. Optimal crystallization uses ethanol/water (7:3 v/v) below 10°C, yielding 85–90% pure product [5] [7].
Yield enhancement strategies:
Multi-step sequences benefit from process mass intensity (PMI) analysis. For example, the route from 3-chlorophenylhydrazine hydrochloride to 4-bromo-1-(3-chlorophenyl)-1H-pyrazole achieves a PMI of 32 when telescoping bromination and deprotection steps, compared to PMI=48 for isolated steps. This optimization reduces waste and improves overall yield from 65% to 82% [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0